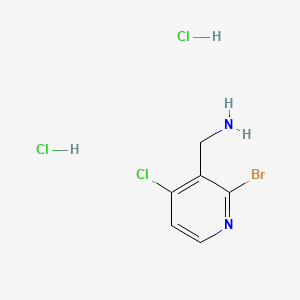
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrClN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloropyridine.
Reaction with Methanamine: The 2-bromo-4-chloropyridine is reacted with methanamine under controlled conditions to form the desired product.
Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial production methods may involve similar steps but are scaled up to produce larger quantities. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(4-Chloropyridin-3-yl)methanamine dihydrochloride: Similar structure but lacks the bromine atom.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms.
(4-Bromopyridin-2-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C6H8BrCl3N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2-bromo-4-chloropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-6-4(3-9)5(8)1-2-10-6;;/h1-2H,3,9H2;2*1H |
InChI Key |
MFIXIVRUWNOWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)

![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)
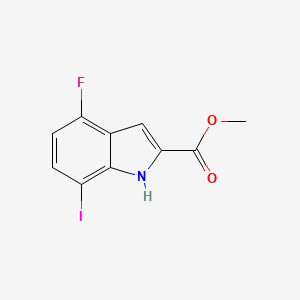
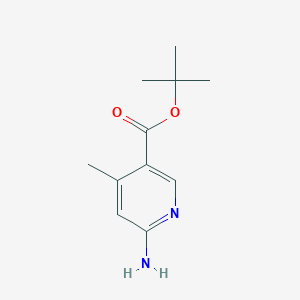
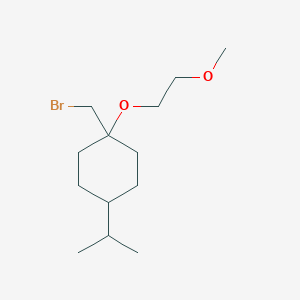
amine hydrochloride](/img/structure/B13472838.png)
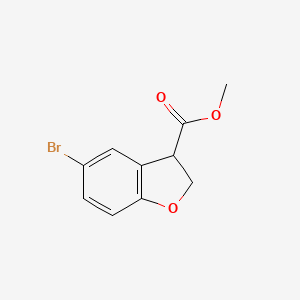
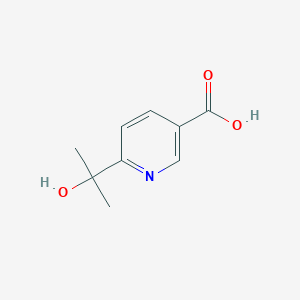
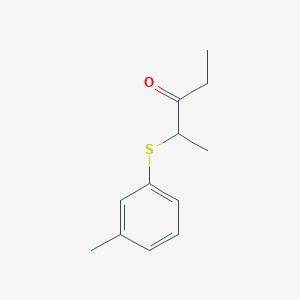

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)


